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Compound of Interest

Compound Name: MMV688845

Cat. No.: B10779191

Introduction

MMV688845 is a synthetic phenylalanine amide compound identified as a potent inhibitor of
the RNA polymerase (RNAP).[1][2] Initially discovered as an anti-Mycobacterium tuberculosis
agent, it has shown significant bactericidal activity against Mycobacterium abscessus, a
multidrug-resistant nontuberculous mycobacterium.[3][4] The mechanism of action involves
targeting the RpoB subunit of the RNAP at a binding site distinct from that of rifamycins.[1][2]

The generation and characterization of drug-resistant mutants are critical steps in the
preclinical development of new antimicrobial agents. This process helps to identify the drug's
target, elucidate mechanisms of resistance, determine the frequency at which resistance
emerges, and predict potential cross-resistance with other drugs. These application notes
provide a detailed protocol for the selection and characterization of spontaneous mutants
resistant to MMV688845, based on methodologies used for Mycobacterium abscessus.[3]

Experimental Protocols
Part 1: Determination of Minimum Inhibitory
Concentration (MIC) of the Parental Strain

This initial step is crucial to establish the baseline susceptibility of the wild-type bacterial strain
to MMV688845.

Methodology:
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Prepare MMV688845 Stock Solution: Dissolve MMV688845 powder in 100% dimethyl
sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at
-20°C.

Culture Preparation: Grow the parental Mycobacterium abscessus strain (e.g., ATCC 19977)
in 7H9 broth, supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and
0.05% Tween 80, until it reaches the mid-logarithmic growth phase (ODsoo of 0.5-0.8).

Assay Setup:
o Dispense 100 pL of supplemented 7H9 broth into each well of a 96-well microtiter plate.

o Create a 2-fold serial dilution of MMV688845 directly in the plate, starting from a high
concentration (e.g., 128 uM) down to a low concentration. Include a drug-free well (vehicle
control, containing DMSO at the same concentration as the drug wells) and a media-only
well (sterility control).

o Adjust the bacterial culture to a final inoculum density of 5 x 10> CFU/mL and add 100 pL
to each well (except the sterility control), bringing the total volume to 200 pL.

Incubation: Seal the plate with a breathable membrane or place it in a humidified container
and incubate at 37°C for 3-5 days.

MIC Determination: The MIC is defined as the lowest concentration of MMV688845 that
completely inhibits visible bacterial growth. This can be assessed visually or by measuring
the ODeoo.

Part 2: Selection of Spontaneous Resistant Mutants

This protocol describes the selection of mutants that arise spontaneously under drug pressure
on solid media.

Methodology:

o Prepare Large-Scale Culture: Inoculate a larger volume (e.g., 50 mL) of supplemented 7H9
broth with the parental M. abscessus strain. Grow the culture to late-log or early-stationary
phase to ensure a high cell density (approximately 108 to 10° CFU/mL).
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o Prepare Selective Agar Plates: Prepare 7H10 agar plates supplemented with 10% OADC
(Oleic Acid-Albumin-Dextrose-Catalase). Once the agar has cooled to approximately 50°C,
add MMV688845 to a final concentration significantly above the parental MIC. A selection
concentration of 50 uM has been used successfully, which is approximately 6-fold the MIC of
susceptible strains.[3] Also, prepare drug-free control plates.

e Plating:

o Plate a high number of cells (e.g., 10° to 101° CFUs) onto the MMV688845-containing
plates. Spread the inoculum evenly across the surface.

o To determine the total viable cell count in the inoculum, create a serial dilution of the
culture and plate onto the drug-free control plates.

 Incubation: Incubate all plates at 37°C for 7-14 days, or until colonies appear on the selective

plates.

o Calculate Frequency of Resistance: Count the number of colonies on both the selective and
control plates. The frequency of resistance is calculated as the number of resistant colonies
divided by the total number of viable cells plated. A resistance frequency of approximately 6
x 10-8 CFU-* has been reported for M. abscessus.[3]

Part 3: Verification and Characterization of Resistant
Mutants

This step confirms the resistance phenotype and prepares the mutants for further analysis.
Methodology:
« Isolate Mutants: Pick individual, well-isolated colonies from the selective plates.

» Purify Clones: Streak each colony onto a new selective agar plate to ensure it is a pure
clone. Incubate until growth is sufficient.

» Confirm Resistance: Inoculate the purified isolates into supplemented 7H9 broth and repeat
the MIC determination protocol as described in Part 1. A significant increase in MIC (e.g.,
>100 uM) compared to the parental strain confirms the resistance phenotype.[3]
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o Cryopreservation: Prepare freezer stocks of the confirmed resistant mutants by mixing the
liquid culture with glycerol to a final concentration of 15-20% and storing them at -80°C.

Part 4: Identification of Resistance-Conferring Mutations

This final part identifies the genetic basis of resistance through sequencing of the target gene,
rpoB.

Methodology:

e Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental strain
and each confirmed resistant mutant using a suitable commercial kit or standard protocol for
mycobacteria.

o PCR Amplification: Design primers to amplify the entire coding sequence of the rpoB gene
(the gene encoding the B-subunit of RNA polymerase). Perform PCR using a high-fidelity
polymerase.

e DNA Sequencing: Purify the PCR products and send them for Sanger sequencing. Ensure
primers are designed to allow for sequencing of the entire gene in both forward and reverse
directions.

e Sequence Analysis: Align the sequencing results from the resistant mutants with the
sequence from the parental strain. Identify any nucleotide changes that result in amino acid
substitutions.

Data Presentation

Quantitative data from these experiments should be organized for clear comparison.

Table 1: MMV688845 Susceptibility Profile
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Fold-Increase in

Strain Description MICo0 (M) )
Resistance
M. abscessus ATCC )
Parental (Wild-Type) ~8 -
19977
. Spontaneously
Resistant Mutant 1 >100 >12.5
Selected
] Spontaneously
Resistant Mutant 2 >100 >12.5
Selected
) Spontaneously
Resistant Mutant 3 >100 >12.5
Selected

Data is representative
based on published

results.[3]

Table 2: Known rpoB Mutations Conferring Resistance to MMV688845 in M. abscessus

Amino Acid Substitution

P473L

L556P

V557P

D576Y

Q581R

G562S

Source: Spandock et al., 2022.[3]

Visualizations
Experimental Workflow Diagram
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Caption: Workflow for isolating and characterizing MMV688845-resistant mutants.
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Mechanism of Action and Resistance Diagram
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Caption: MMV688845 inhibits RNA polymerase; mutations in RpoB prevent binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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resistant-mutants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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